molecular formula C5H10ClF2NO B14032770 (S)-2-(Difluoromethyl)morpholine hydrochloride CAS No. 1802989-03-2

(S)-2-(Difluoromethyl)morpholine hydrochloride

Cat. No.: B14032770
CAS No.: 1802989-03-2
M. Wt: 173.59 g/mol
InChI Key: QDWKZGSDPAPRRX-WCCKRBBISA-N
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Description

(S)-2-(Difluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO It is a derivative of morpholine, a heterocyclic amine, and contains a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Difluoromethyl)morpholine hydrochloride typically involves the difluoromethylation of morpholine derivatives. One common method includes the use of difluoromethylating agents such as S-(difluoromethyl)sulfonium salts. The reaction conditions are generally mild, and the process can be carried out at room temperature with good yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Difluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(S)-2-(Difluoromethyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Difluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(Difluoromethyl)morpholine hydrochloride
  • (S)-2-(Trifluoromethyl)morpholine hydrochloride
  • (S)-2-(Fluoromethyl)morpholine hydrochloride

Uniqueness

(S)-2-(Difluoromethyl)morpholine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1802989-03-2

Molecular Formula

C5H10ClF2NO

Molecular Weight

173.59 g/mol

IUPAC Name

(2S)-2-(difluoromethyl)morpholine;hydrochloride

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-8-1-2-9-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1

InChI Key

QDWKZGSDPAPRRX-WCCKRBBISA-N

Isomeric SMILES

C1CO[C@@H](CN1)C(F)F.Cl

Canonical SMILES

C1COC(CN1)C(F)F.Cl

Origin of Product

United States

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